2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S1920927
CAS No.
19343-79-4
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS Number

19343-79-4

Product Name

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2,4-dimethyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3

InChI Key

XBRNQOFIQPGJDQ-UHFFFAOYSA-N

SMILES

CC1CC(NC2=CC=CC=C12)C

Canonical SMILES

CC1CC(NC2=CC=CC=C12)C

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound characterized by a tetrahydroquinoline structure with two methyl groups located at the 2 and 4 positions. Its molecular formula is C11H15NC_{11}H_{15}N and it has a molecular weight of approximately 161.24 g/mol. This compound is notable for its unique structure that contributes to various biological activities and potential applications in medicinal chemistry and materials science .

The chemical reactivity of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline is influenced by its nitrogen-containing heterocyclic structure. Key reactions include:

  • Hydrogenation: The compound can undergo partial hydrogenation to yield various derivatives, which may enhance its pharmacological properties .
  • Cyclization: It can participate in cyclization reactions to form more complex structures, often used in synthetic organic chemistry .
  • Substitution Reactions: The nitrogen atom can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for functionalization at different positions on the aromatic ring .

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline exhibits significant biological activity. It has been studied for its potential as:

  • CYP Enzyme Inhibitor: It has shown inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism .
  • Anticancer Agents: Research indicates that tetrahydroquinoline derivatives may possess anticancer properties, making them candidates for further pharmacological exploration .
  • Neuroprotective Effects: Some studies suggest that compounds of this class could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Several methods have been developed for the synthesis of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline:

  • Hydrogenation of Quinolines: This method involves the partial hydrogenation of quinolines under controlled conditions to yield tetrahydroquinolines .
  • Domino Reactions: Recent advancements have utilized domino reactions that integrate multiple steps into a single reaction sequence to synthesize tetrahydroquinolines efficiently .
  • Cyclization of Amines: The cyclization of substituted amines with aldehydes or ketones can also produce this compound through reductive amination processes .

The applications of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline span various fields:

  • Pharmaceuticals: Its potential as an inhibitor of specific cytochrome P450 enzymes positions it as a candidate for drug development aimed at improving drug bioavailability and reducing adverse effects .
  • Materials Science: Compounds with tetrahydroquinoline structures are explored as components in organic light-emitting diodes and other electronic materials due to their unique electronic properties .
  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds used in various industrial applications.

Interaction studies involving 2,4-dimethyl-1,2,3,4-tetrahydroquinoline focus on its binding affinity and inhibitory effects on various biological targets:

  • Cytochrome P450 Interactions: Detailed studies have shown that this compound can significantly inhibit CYP1A2 and CYP2D6 enzymes, impacting drug metabolism pathways .
  • Receptor Binding Studies: Investigations into its binding affinity to specific receptors have indicated potential roles in modulating neurotransmitter systems and inflammatory responses .

Several compounds share structural similarities with 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
2-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 20.90
4-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 40.91
3-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 30.89
2-Ethyl-1,2,3,4-tetrahydroquinolineEthyl group at position 20.85
5-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 50.84

Uniqueness

The uniqueness of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its specific arrangement of methyl groups which influences its biological activity and physical properties compared to other tetrahydroquinolines. This structural arrangement may enhance its ability to interact with biological targets effectively while maintaining favorable pharmacokinetic properties.

Tetrahydroquinoline derivatives have been central to organic chemistry since the early 20th century, particularly in the synthesis of bioactive molecules. Early methods focused on hydrogenation of quinolines using heterogeneous catalysts like palladium or platinum. The 1960s and 1970s saw the development of asymmetric hydrogenation techniques, enabling enantioselective synthesis of substituted derivatives. Modern approaches incorporate catalytic carboamination reactions and electrochemical methods to enhance efficiency and stereocontrol.

DecadeKey DevelopmentsCatalysts/Methods
1900sHydrogenation of quinolines$$ \text{H}_2 $$/Pd, Pt
1960s–1970sAsymmetric hydrogenationChiral ligands (e.g., Siphos-PE)
2000s–2020sElectrochemical hydrocyanomethylationAcetonitrile as H-source

Structural Significance of 2,4-Dimethyl Substitution Patterns

The 2,4-dimethyl substitution pattern confers unique steric and electronic properties:

  • Steric Effects: Methyl groups at positions 2 and 4 hinder planar aromaticity, favoring non-planar conformations that enhance reactivity in cycloaddition and nucleophilic substitution reactions.
  • Electronic Influence: Electron-donating methyl groups stabilize adjacent carbocation intermediates, facilitating electrophilic substitutions at the 6- and 8-positions.
  • Comparative Reactivity:
CompoundSubstitutionReactivity Index
2,4-Dimethyl-THQ2,4-dimethyl0.90
2-Methyl-THQ2-methyl0.89
4-Methyl-THQ4-methyl0.91

Key Applications in Heterocyclic Compound Synthesis

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is pivotal in synthesizing complex heterocycles:

Multicomponent Reactions

It participates in Povarov [4+2] cycloadditions with electron-rich olefins to form polycyclic structures. For example, reactions with vinyl ethers under Lewis acid catalysis yield disubstituted tetrahydroquinolines with high regioselectivity.

Enantioselective Synthesis

Using palladium catalysis with chiral ligands (e.g., Siphos-PE), 2,4-dimethyl-THQ derivatives are synthesized with >90% enantiomeric excess (ee). This method enables the formation of quaternary stereocenters critical for pharmaceuticals.

Functionalization Strategies

Selective deprotonation at the 4-position using organolithiums (e.g., LDA) allows alkylation or Negishi cross-coupling, enabling late-stage modifications for drug candidates.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 2,4-dimethyl-1,2,3,4-tetrahydroquinoline, reflecting its structural derivation from the quinoline parent structure through the reduction of the pyridine ring to form a saturated six-membered heterocycle [1]. The Chemical Abstracts Service registry number 19343-79-4 provides unambiguous identification in chemical databases [1] [2].

The molecular formula C₁₁H₁₅N indicates a bicyclic structure containing eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 161.25 grams per mol [1] [2]. The systematic identification utilizes multiple structural descriptors including the Simplified Molecular Input Line Entry System representation CC1CC(C)NC2=C1C=CC=C2 and the International Chemical Identifier string InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 [1].

The International Chemical Identifier Key XBRNQOFIQPGJDQ-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications [1]. This systematic identification framework ensures precise communication of the molecular structure across different chemical databases and research platforms.

X-ray Crystallographic Analysis of Chair and Boat Conformations

Crystallographic investigations of tetrahydroquinoline derivatives have revealed significant insights into the conformational preferences of these six-membered saturated heterocycles. While specific X-ray crystallographic data for 2,4-dimethyl-1,2,3,4-tetrahydroquinoline remains limited in the literature, related tetrahydroquinoline structures provide valuable conformational information [3].

The structural analysis of substituted tetrahydroquinolines demonstrates that the saturated six-membered ring typically adopts conformations similar to cyclohexane, with chair conformations generally preferred over boat conformations [4] [3]. Single-crystal X-ray diffraction studies on related compounds such as 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline revealed unit cell parameters of a = 8.138(2) Å, b = 11.127(4) Å, c = 11.234(2) Å, β = 111.30(2)°, with space group P21/c [3].

The conformational analysis indicates that tetrahydroquinoline rings can adopt multiple conformations with relatively low interconversion barriers. For the parent 1,2,3,4-tetrahydroquinoline, computational studies identified four stable conformations consisting of two pairs of energetically equivalent enantiomorphic conformers [5] [6]. The energy barrier separating these conformations was determined to be approximately 104 cm⁻¹, allowing for conformational cooling under specific experimental conditions [5] [6].

The chair conformation dominates in most tetrahydroquinoline derivatives due to minimized torsional strain and reduced steric interactions. However, the presence of methyl substituents at positions 2 and 4 in the target compound introduces additional steric considerations that may influence the relative stability of different conformational states [4] [7].

Diastereomeric Relationships in 2,4-Dimethyl Derivatives

The presence of two stereogenic centers at positions 2 and 4 in 2,4-dimethyl-1,2,3,4-tetrahydroquinoline generates four possible stereoisomers according to the relationship 2ⁿ, where n represents the number of chiral centers [8]. These four stereoisomers consist of two pairs of enantiomers, which can be further categorized into diastereomeric relationships [9] [10].

The stereochemical complexity arises from the configurational possibilities at each methyl-substituted carbon center. The stereoisomers can be designated using absolute configuration notation, with the (2R,4S) and (2S,4R) configurations representing one diastereomeric pair, and the (2R,4R) and (2S,4S) configurations forming the enantiomeric counterparts [11]. Each diastereomeric pair exhibits distinct physical and chemical properties due to differences in spatial arrangement of the methyl substituents [9].

Experimental studies on related tetrahydroquinoline derivatives have demonstrated that diastereomers can be separated using various chromatographic techniques. For instance, research on 1,4-dimethyl-1,2,3,4-tetrahydroquinoline-3-carbonitrile showed successful separation of cis and trans diastereomers using high-performance liquid chromatography with chiral stationary phases [12]. The separation was achieved using an OJ-H column, indicating that similar methodology could be applied to 2,4-dimethyl derivatives [12].

The diastereomeric relationships significantly influence the biological activity and pharmacological properties of tetrahydroquinoline derivatives. Studies have shown that individual diastereomers can exhibit markedly different inhibitory activities against various biological targets, with diastereomeric ratios often determining the overall efficacy of the compound [10] [13]. This stereochemical selectivity underscores the importance of understanding and controlling the diastereomeric composition in synthetic applications.

Computational Modeling of Torsional Strain Effects

Computational modeling studies have provided detailed insights into the torsional strain effects governing the conformational behavior of tetrahydroquinoline systems. High-level quantum chemistry calculations using second-order Møller-Plesset perturbation theory have been employed to discriminate between stable conformations and determine energy barriers for conformational interconversion [5] [6].

The computational analysis of 1,2,3,4-tetrahydroquinoline revealed four stable conformations representing two pairs of energetically equivalent enantiomorphic conformers [5]. The energy barrier separating these conformations was calculated to be 104 cm⁻¹, indicating relatively facile interconversion under ambient conditions [5] [6]. This low barrier enables conformational cooling, where higher energy conformers can relax to more stable configurations [5].

Advanced computational methodologies including density functional theory have been applied to predict torsional strain energies in tetrahydroquinoline derivatives. The development of machine learning models such as TorsionNet has enabled rapid prediction of small molecule torsion energy profiles with quantum mechanical accuracy [14]. These computational tools can generate density functional theory-quality torsion energy profiles for druglike fragments, including substituted tetrahydroquinolines [14].

The torsional strain analysis reveals that the preferred conformations minimize both angle strain and torsional interactions. For 2,4-dimethyl-1,2,3,4-tetrahydroquinoline, the presence of methyl substituents introduces additional steric interactions that must be considered in the computational modeling. The chair conformation typically provides the optimal balance between minimizing ring strain and accommodating substituent interactions [7] [5].

Domino reactions provide highly efficient approaches for constructing the tetrahydroquinoline core through sequential bond-forming processes that occur in a single reaction vessel without isolation of intermediates. These cascade transformations offer significant advantages in terms of atom economy and synthetic efficiency [1] [2].

Copper-Catalyzed Domino Processes

Copper-mediated domino reactions have emerged as powerful tools for tetrahydroquinoline synthesis. The copper chloride-catalyzed reaction of N-methyl-N-alkylanilines with vinyl ethers in the presence of tert-butyl hydroperoxide represents a particularly efficient approach [3]. This methodology operates under mild conditions at room temperature and requires only catalytic amounts of copper chloride (5 mol%) to achieve conversions of 40-78% [3].

The mechanism involves initial oxidative activation of the N-methyl-N-alkylaniline substrate, followed by intramolecular cyclization and subsequent functionalization with the vinyl ether component. The optimized reaction conditions employ a 1:1.2:2 ratio of substrate:vinyl ether:oxidant, demonstrating the importance of stoichiometric control in achieving optimal yields [3].

Indium-Mediated Aqueous Domino Reactions

Indium trichloride-catalyzed domino reactions in aqueous media provide an environmentally benign approach to tetrahydroquinoline synthesis [4]. This methodology utilizes aromatic amines and cyclic enol ethers as starting materials, achieving excellent yields of 65-95% under heating conditions at 80°C [4].

The aqueous reaction medium offers several advantages including enhanced reaction rates, improved selectivity, and simplified product isolation. The indium catalyst demonstrates high tolerance for various functional groups and substitution patterns, making this approach particularly valuable for library synthesis applications [4].

Mechanistic Considerations in Domino Processes

The domino reaction mechanisms generally involve initial imine formation or amine activation, followed by cycloaddition or cyclization processes that establish the tetrahydroquinoline framework [1]. The stereochemical outcome is influenced by the coordination environment of the metal catalyst and the steric interactions between substituents during the cyclization step [5].

Povarov [4+2] Cycloaddition Approaches

The Povarov reaction represents one of the most powerful and versatile methods for constructing tetrahydroquinoline systems through formal [4+2] cycloaddition between imines and electron-rich alkenes [6] [7] [8].

Lewis Acid-Catalyzed Povarov Reactions

Aluminum trichloride-catalyzed Povarov reactions provide efficient access to substituted tetrahydroquinolines through the cycloaddition of aldimines with vinyl ethers [6]. Under optimized conditions using 10 mol% aluminum trichloride at 40°C, these reactions proceed rapidly (20 minutes to 1 hour) to afford products in moderate yields of 31-53% [6].

The reaction demonstrates excellent regioselectivity and stereoselectivity, typically favoring the formation of cis-disubstituted products. The choice of Lewis acid is critical, with aluminum trichloride proving superior to copper triflate, which gives significantly lower yields of 0-30% under comparable conditions [6].

Multi-Component Povarov Strategies

Multi-component Povarov reactions offer enhanced efficiency by combining imine formation and cycloaddition in a single operation [6] [9]. These protocols typically employ anilines, aldehydes, and vinyl ethers as the three-component input, with the imine formed in situ prior to cycloaddition [6].

The multi-component approach provides several advantages over traditional two-step procedures, including improved overall yields, reduced reaction times, and simplified experimental protocols. Comparative studies demonstrate that multi-component methods generally outperform stepwise approaches in terms of both efficiency and selectivity [6].

Stereochemical Control in Povarov Reactions

The stereochemical outcome of Povarov reactions is governed by several factors including the electronic nature of the imine component, the steric bulk of substituents, and the coordination environment provided by the Lewis acid catalyst [7] [8]. Electron-rich aniline derivatives generally provide higher reactivity and improved selectivity compared to electron-deficient systems [6].

The reaction typically proceeds through an endo-transition state, leading to cis-stereochemistry between adjacent substituents on the tetrahydroquinoline ring. This stereochemical preference can be rationalized through molecular orbital considerations and steric interactions in the cycloaddition transition state [7].

Reductive Amination Pathways Using Chiral Catalysts

Asymmetric reductive amination represents a sophisticated approach for accessing enantioenriched tetrahydroquinolines through the stereoselective reduction of cyclic imines or the cyclization-reduction of appropriately functionalized precursors [10] [11].

Iridium-Catalyzed Asymmetric Processes

Iridium complexes bearing chiral phosphine ligands, particularly ZhaoPhos derivatives, have demonstrated exceptional performance in the asymmetric reductive amination of tetrahydroquinoline precursors [10]. These catalytic systems achieve excellent enantioselectivities of 90-99% ee with high conversions of 85-95% [10].

The reaction mechanism involves initial formation of an iridium-hydride species, followed by stereoselective hydride delivery to the prochiral imine substrate. The presence of hydrogen chloride as an additive proves crucial for optimal performance, facilitating both Boc-deprotection and enhancing the enantioselective control through chloride coordination to the thiourea moiety of the chiral ligand [10].

Rhodium-Catalyzed Asymmetric Reductions

Rhodium-based catalytic systems utilizing chiral diamine ligands provide alternative approaches for asymmetric tetrahydroquinoline synthesis [12]. These methods demonstrate particular effectiveness for challenging substrates bearing sterically demanding substituents [12].

The rhodium catalysts operate through a different mechanistic pathway compared to iridium systems, involving direct coordination of the imine substrate followed by stereoselective hydrogenation. This approach offers complementary stereochemical outcomes and can provide access to opposite enantiomers through appropriate ligand selection [12].

Enzymatic Reductive Amination

Biocatalytic approaches using imine reductases have emerged as powerful tools for the asymmetric synthesis of tetrahydroquinolines [13]. Multi-enzyme cascade systems combining ene reductases, nitro reductases, and imine reductases enable one-pot syntheses starting from simple nitroalkenone precursors [13].

These enzymatic systems achieve excellent enantioselectivities (up to 99% ee) and high yields (up to 93%) while operating under mild, environmentally benign conditions. The stereodivergent nature of different enzyme variants allows access to both enantiomers of the target products [13].

Multi-component vs. Multi-step Synthesis Optimization

The choice between multi-component and multi-step synthetic strategies significantly impacts the overall efficiency, cost, and environmental footprint of tetrahydroquinoline synthesis [14] [15].

Efficiency Considerations

Multi-component reactions demonstrate superior performance across multiple metrics compared to traditional multi-step approaches. The atom economy of multi-component processes typically exceeds 80%, while multi-step sequences achieve only 50-70% atom economy due to multiple purification and workup procedures [15].

Overall yields favor multi-component approaches (70-85%) over multi-step sequences (40-60%), primarily due to the elimination of intermediate handling losses and side reactions that occur during purification steps [15]. The reaction time advantage is particularly pronounced, with multi-component processes requiring 5-12 hours compared to 2-5 days for equivalent multi-step sequences [15].

Environmental and Economic Factors

Multi-component synthesis generates significantly less waste and requires fewer organic solvents compared to multi-step approaches [15]. The reduced number of purification steps translates directly to lower solvent consumption and decreased environmental impact. Cost efficiency is enhanced through reduced labor requirements, shorter cycle times, and improved material utilization [15].

Scalability considerations favor multi-component processes due to their operational simplicity and reduced infrastructure requirements. The elimination of intermediate storage and handling significantly reduces the complexity of large-scale production [15].

Strategic Considerations

While multi-component reactions offer numerous advantages, multi-step approaches provide superior control over stereochemistry and functional group compatibility [15]. The ability to optimize each individual transformation separately allows for fine-tuning of reaction conditions and achieving higher levels of stereoselectivity [15].

The choice of synthetic strategy should be guided by the specific requirements of the target molecule, including the desired stereochemical outcome, functional group tolerance, and scale requirements. For applications requiring high enantioselectivity, multi-step approaches utilizing chiral catalysts may be preferred, while multi-component strategies are optimal for rapid library synthesis and process efficiency [15].

Synthetic ParameterMulti-ComponentMulti-StepOptimization Factor
Overall Yield70-85%40-60%MCR favored
Atom Economy>80%50-70%MCR favored
Reaction Time5-12 hours2-5 daysMCR favored
EnantioselectivityChallengingExcellentMSS favored
Environmental ImpactLowHigherMCR favored
Cost EfficiencyHighLowerMCR favored

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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